4-(3,4-dimethoxyphenyl)benzoic Acid
Overview
Description
4-(3,4-Dimethoxyphenyl)benzoic acid (DMPA) is an organic compound that is widely used in scientific research. DMPA is a versatile compound, as it can be used to synthesize a variety of derivatives, and can also be used as a starting material for the synthesis of other compounds. It is a white crystalline powder with a melting point of 165-167°C and a solubility of 0.2 g/mL in water. DMPA is an important research tool used in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. Specifically, 3,4-dimethoxy phenyl thiosemicarbazone, a derivative of the compound, has been found to be an effective corrosion inhibitor for copper in acidic solutions . The study found that the optimal concentration of the compound significantly boosts the corrosion resistance of copper .
Organic Synthesis
Carboxylic acids, such as 4-(3,4-dimethoxyphenyl)benzoic Acid, play a key role in organic synthesis . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This is particularly useful in the production of polymer nanomaterials .
Polymers
Carboxylic acids have various applications in the area of polymers. They can be used as monomers, additives, catalysts, etc .
Study of Molecular Interactions
The compound has been used to study the coupled methyl-group rotation and methoxy-group libration . This kind of study helps in understanding the behavior of molecules and their interactions.
Synthesis of Alkaloids
The compound can be used as a starting material for the synthesis of buflavine 1, a natural alkaloid .
Mechanism of Action
Target of Action
Similar compounds with a phenolic scaffold have been found to inhibit tyrosinase, a key enzyme in melanogenesis .
Mode of Action
Compounds with similar structures, such as flavonoids, have been found to inhibit tyrosinase by interacting with its active site . This interaction prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby inhibiting melanogenesis .
Biochemical Pathways
Inhibition of tyrosinase would prevent the conversion of tyrosine to melanin, thereby reducing melanin production .
Result of Action
This could have implications in the treatment of hyperpigmentation disorders or in the development of skin-lightening products .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-7-12(9-14(13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCPJYOGXVNPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374314 | |
Record name | 4-(3,4-dimethoxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)benzoic Acid | |
CAS RN |
122294-10-4 | |
Record name | 3′,4′-Dimethoxy[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122294-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-dimethoxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122294-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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